3-(1H-Tetrazol-1-yl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

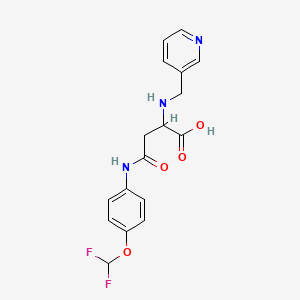

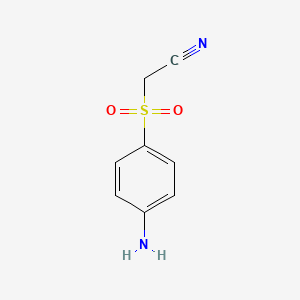

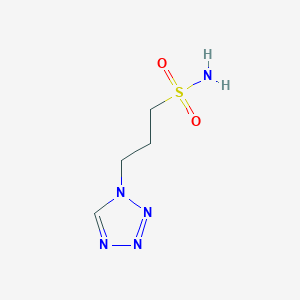

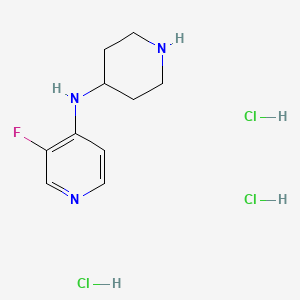

“3-(1H-Tetrazol-1-yl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 2193061-51-5 . It has a molecular weight of 191.21 . The IUPAC name for this compound is 3-(1H-tetrazol-1-yl)propane-1-sulfonamide . The InChI code for this compound is 1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11) .

Molecular Structure Analysis

The InChI code for “3-(1H-Tetrazol-1-yl)propane-1-sulfonamide” is 1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-(1H-Tetrazol-1-yl)propane-1-sulfonamide” is a powder at room temperature . The compound is stable at normal shipping temperatures .Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of novel sulfonate derivatives, including structures similar to 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide, has been explored for their antimicrobial properties. For example, N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and evaluated for their antimicrobial and antifungal activities. Among these, certain compounds showed high activity against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating the potential of these sulfonates in antimicrobial research (Fadda, El-Mekawy, & AbdelAal, 2016).

Anion Binding and Supramolecular Chemistry

Tetrazoles and acyl sulfonamides have been identified as effective recognition elements in supramolecular chemistry due to their anion binding properties. Research involving calixarene-based tetrazole-containing hosts has demonstrated their competency as anion binders, indicating their utility in designing new molecular recognition systems. This highlights the versatility of tetrazole-based compounds in supramolecular assemblies (Pinter, Jana, Courtemanche, & Hof, 2011).

Catalysis and Chemical Transformations

Sulfonate derivatives have shown promise as catalysts in various chemical reactions. For instance, graphene oxide anchored sulfonic acid has been employed as a highly efficient and recyclable catalyst for the synthesis of complex organic molecules. This application demonstrates the potential of sulfonate-based catalysts in facilitating eco-friendly and economically viable chemical processes (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

Electrochemical Applications

In the realm of electrochemistry, poly(zwitterionic liquids) functionalized with sulfonate groups have been modified on nanosheets for the detection of low-concentration dopamine. The negative charges provided by sulfonate groups enhance the electrochemical catalytic activity, showcasing the application of sulfonate-modified materials in sensitive and selective biosensing technologies (Mao, Liang, Ji, Zhang, Pei, Zhang, Hisaeda, & Song, 2016).

Proton Exchange Membranes

Sulfonated poly(arylene ether) copolymers have been developed for use as proton exchange membranes (PEMs) in fuel cells. The introduction of sulfonate groups into these polymers allows for the tuning of ion exchange capacity and the improvement of proton conductivity, suggesting their efficacy in advancing fuel cell technology (Pang, Zhang, Li, Liu, & Jiang, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-(tetrazol-1-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXOARTXPMEAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Tetrazol-1-yl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)

![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)

![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2890707.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)